![molecular formula C8H9ClN4S B1468112 {1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1248956-11-7](/img/structure/B1468112.png)
{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
The compound (5-chlorothiophen-2-yl)methylamine is similar in structure. It has a molecular weight of 187.69 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for (5-chlorothiophen-2-yl)methylamine is InChI=1S/C8H8ClNS/c9-7-2-1-6(13-7)5-12-8(10)3-4-11-12/h1-4H,5,10H2 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
(5-chlorothiophen-2-yl)methylamine has a molecular weight of 187.69 . It is a liquid at room temperature and should be stored at 4°C .
Scientific Research Applications
Synthesis and Structural Characterization
This compound and its derivatives have been synthesized and characterized in various studies, showcasing their potential in chemical research and applications. For instance, Aouine Younas, El Hallaoui Abdelilah, and Alami Anouar (2014) synthesized a related compound via 1,3-dipolar cycloaddition reaction, highlighting the use of NMR spectroscopy, Elemental Analysis, and MS data for structural establishment (Aouine et al., 2014). Similarly, Ganesh Shimoga, E. Shin, and Sang‐Youn Kim (2018) reported on the synthesis of a compound with a different core but related methodology, using FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques for characterization (Shimoga et al., 2018).
Antimicrobial Activities
A significant area of application for these compounds is in antimicrobial research. K D Thomas, Airody Vasudeva Adhikari, and N Suchetha Shetty (2010) synthesized a series of derivatives starting from 4-methoxyaniline and evaluated them for in vitro antibacterial and antifungal activities, finding several compounds with moderate to very good activities (Thomas et al., 2010).
Catalytic Activity
The synthesis and characterization of novel ruthenium complexes bearing tridentate ligands based on triazole units have been investigated for their catalytic activity, particularly in hydrogenation reactions. This showcases the compound's utility in developing catalysts for industrial applications. Roberto Sole, M. Bortoluzzi, A. Spannenberg, S. Tin, Valentina Beghetto, and J. D. de Vries (2019) detailed the synthesis and excellent activity of such complexes in catalytic processes (Sole et al., 2019).
Potential Anticancer Agents
The compound's derivatives have also been explored for their potential as anticancer agents. Han-Zhong Zhang et al. (2005) identified a derivative as a novel apoptosis inducer with activity against breast and colorectal cancer cell lines, through a caspase- and cell-based high-throughput screening assay (Zhang et al., 2005). This demonstrates the compound's relevance in the search for new cancer treatments.
Safety and Hazards
properties
IUPAC Name |
[1-[(5-chlorothiophen-2-yl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4S/c9-8-2-1-7(14-8)5-13-4-6(3-10)11-12-13/h1-2,4H,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNJWCMYLJVHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)



![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1468039.png)

![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)

![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)